molecular formula C23H49NO3 B12527911 1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol CAS No. 870480-81-2

1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol

Katalognummer: B12527911
CAS-Nummer: 870480-81-2
Molekulargewicht: 387.6 g/mol
InChI-Schlüssel: LSBALBAPNSCZIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol is a chemical compound with the molecular formula C22H47NO3. It is known for its unique structure, which includes a hydroxyethylamino group and a methylheptadecyl ether group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol typically involves the reaction of 3-methylheptadecanol with 1-chloro-2,3-epoxypropane in the presence of a base, followed by the addition of 2-aminoethanol. The reaction conditions include:

    Temperature: 60-80°C

    Solvent: Toluene or another suitable organic solvent

    Catalyst: Potassium carbonate or another suitable base

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: 3-methylheptadecanol, 1-chloro-2,3-epoxypropane, 2-aminoethanol

    Reaction Conditions: Controlled temperature and pressure, use of catalysts to enhance reaction rates

    Purification: Distillation or recrystallization to obtain the pure compound

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or amines.

Wissenschaftliche Forschungsanwendungen

1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: As a surfactant in biochemical assays and cell culture studies.

    Industry: Used in the formulation of specialty chemicals and surfactants.

Wirkmechanismus

The mechanism of action of 1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the methylheptadecyl ether group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(2-Hydroxyethyl)amino]propan-2-ol: Similar structure but lacks the methylheptadecyl ether group.

    3-[(2-Hydroxyethyl)amino]propan-1-ol: Similar structure but different positioning of the hydroxyethylamino group.

Uniqueness

1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol is unique due to its combination of hydroxyethylamino and methylheptadecyl ether groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

870480-81-2

Molekularformel

C23H49NO3

Molekulargewicht

387.6 g/mol

IUPAC-Name

1-(2-hydroxyethylamino)-3-(3-methylheptadecoxy)propan-2-ol

InChI

InChI=1S/C23H49NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22(2)16-19-27-21-23(26)20-24-17-18-25/h22-26H,3-21H2,1-2H3

InChI-Schlüssel

LSBALBAPNSCZIR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCC(C)CCOCC(CNCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.